molecular formula C16H26O2 B7876757 2-(2,4-Di-tert-butylphenoxy)ethanol CAS No. 52073-65-1

2-(2,4-Di-tert-butylphenoxy)ethanol

Cat. No.: B7876757
CAS No.: 52073-65-1
M. Wt: 250.38 g/mol
InChI Key: KJOBWUJBJNWUMZ-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)ethanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and an ethanol group attached to the phenoxy ring. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethanol typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as a catalyst. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Di-tert-butylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

    Biology: Investigated for its antioxidant properties and potential to protect biological molecules from oxidative damage.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethanol involves its ability to scavenge free radicals and inhibit oxidative processes. The phenoxy group, with its electron-donating tert-butyl substituents, stabilizes the radical intermediates formed during oxidation. This compound also interacts with various molecular targets, including enzymes involved in oxidative stress pathways, thereby exerting its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Di-tert-butylphenoxy)ethanol is unique due to the presence of both the phenoxy and ethanol groups, which confer enhanced solubility and reactivity compared to its analogs. The combination of tert-butyl groups and the ethanol moiety makes it particularly effective as a stabilizer and antioxidant in various applications .

Properties

IUPAC Name

2-(2,4-ditert-butylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOBWUJBJNWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185585
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31692-02-1, 52073-65-1
Record name Smachivatel DB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52073-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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